molecular formula C11H14N2O2 B14918076 n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine

n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine

Cat. No.: B14918076
M. Wt: 206.24 g/mol
InChI Key: SSWPEWAZLVQXLH-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine is a benzoxazole derivative featuring a 1-methoxypropan-2-yl substituent on the amine group. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1-methoxypropan-2-yl group introduces an ether linkage and branched aliphatic chain, which may enhance solubility and metabolic stability compared to simpler substituents.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C11H14N2O2/c1-8(7-14-2)12-11-13-9-5-3-4-6-10(9)15-11/h3-6,8H,7H2,1-2H3,(H,12,13)

InChI Key

SSWPEWAZLVQXLH-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=NC2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine typically involves the reaction of 2-aminobenzoxazole with appropriate alkylating agents. One common method includes the use of 1-methoxypropan-2-yl chloride in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (MeCN). The reaction is carried out under reflux conditions for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The nature of the substituent on the benzoxazole amine significantly impacts physicochemical properties.

Compound Name Substituent Molecular Formula Melting Point (°C) Key Properties
N-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine 1-Methoxypropan-2-yl C11H14N2O2 Not reported Moderate lipophilicity, ether-enhanced solubility
N-(4-Nitrophenyl)benzo[d]oxazol-2-amine (2a) 4-Nitrophenyl C13H10N3O3 219–220 High crystallinity, electron-withdrawing nitro group
N-(3-(Naphthalen-2-yl)propyl)benzo[d]oxazol-2-amine (23a) 3-(Naphthalen-2-yl)propyl C20H19N2O Not reported High lipophilicity, bulky aromatic substituent
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine (SI-4) Boronate ester C13H17BN2O3 Not reported Boron-containing, reactive in Suzuki couplings

Key Observations :

  • The 1-methoxypropan-2-yl group balances lipophilicity and solubility due to its ether oxygen and aliphatic chain.
  • Nitro-substituted derivatives (e.g., 2a) exhibit higher melting points and electron-deficient aromatic rings, influencing reactivity in electrophilic substitutions .
  • Boronate esters (e.g., SI-4) are valuable in cross-coupling reactions but may suffer from hydrolytic instability .
Anti-inflammatory Activity
  • Nitro-substituted derivatives (e.g., 2a–g) inhibit LPS-induced inflammation by modulating IL-6 and IL-1β mRNA expression .
Enzyme Inhibition
  • Benzo[d]oxazol-2-amine derivatives (e.g., compound 7) lost activity as PqsR inhibitors compared to benzimidazole analogues, highlighting the critical role of substituent electronic properties .

Stability and Reactivity

  • Boronate esters (e.g., SI-4) are prone to hydrolysis, limiting their utility in aqueous environments .
  • Nitro groups (e.g., 2a) may undergo reduction to amines under physiological conditions, altering bioactivity .
  • The 1-methoxypropan-2-yl group offers hydrolytic stability compared to boronate esters and avoids redox activity seen in nitro groups.

Biological Activity

Introduction

N-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound, emphasizing its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{2}

This structure features a methoxy group and a benzo[d]oxazole moiety, which are critical for its biological activity.

Anti-inflammatory Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound was shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. In vivo studies indicated that these compounds could effectively reduce mRNA levels of TNF-α without causing hepatotoxicity .

Table 1: Summary of Anti-inflammatory Activity

Compound NameCytokine InhibitionIn Vitro/In VivoToxicity
Compound 5fIL-1β, IL-6BothLow
Compound 4dTNF-αBothLow

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models. One study highlighted that derivatives with a similar structure protected PC12 cells from amyloid-beta-induced apoptosis, reducing hyperphosphorylation of tau protein and expression of key proteins involved in neurodegeneration .

Table 2: Neuroprotective Activity Data

Compound NameMechanism of ActionModel UsedEffectiveness
Compound 5cReduces Aβ-induced apoptosisPC12 CellsSignificant
DonepezilCholinesterase inhibitorPC12 CellsModerate

Antioxidant Properties

Antioxidant activity is another important aspect of the biological profile of this compound. Compounds with similar structures have shown promise in reducing oxidative stress markers in neuronal cell lines, indicating their potential for treating neurodegenerative diseases .

Study on Anti-inflammatory Mechanisms

In a study investigating the anti-inflammatory mechanisms, compounds structurally related to this compound were synthesized and evaluated for their ability to inhibit NF-kB signaling pathways. Results indicated that these compounds effectively reduced the expression levels of pro-apoptotic factors like Bax while increasing anti-apoptotic factors like Bcl-2, suggesting a protective mechanism against cell death .

Neuroprotective Efficacy in Animal Models

In vivo experiments using zebrafish models demonstrated that compound 5c exhibited lower toxicity compared to traditional treatments like donepezil while effectively improving survival rates post-exposure to neurotoxic agents. This suggests a favorable safety profile for further development .

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